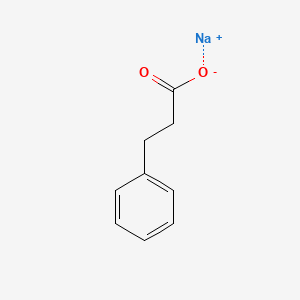










|
REACTION_CXSMILES
|
[CH2:1]([OH:10])[CH:2]=[CH:3][C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1.[OH-:11].[Na+:12].[OH2:13]>[Ni]>[C:4]1([CH2:3][CH2:2][C:1]([O-:11])=[O:10])[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1.[Na+:12].[C:4]1([CH2:3][CH2:2][CH2:1][OH:10])[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1.[C:3]([O-:13])(=[O:11])[C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1.[Na+:12] |f:1.2,5.6,8.9|
|


|
Name
|
|
|
Quantity
|
75 g
|
|
Type
|
reactant
|
|
Smiles
|
O
|
|
Name
|
catalyst
|
|
Quantity
|
12.8 g
|
|
Type
|
catalyst
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
50 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C=CC1=CC=CC=C1)O
|
|
Name
|
|
|
Quantity
|
34.6 g
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
|
Name
|
|
|
Quantity
|
300 mL
|
|
Type
|
catalyst
|
|
Smiles
|
[Ni]
|


|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
The autoclave is sealed
|
|
Type
|
CUSTOM
|
|
Details
|
purged with nitrogen
|
|
Type
|
TEMPERATURE
|
|
Details
|
The autoclave is heated under pressure of 1.0×106Pascals to 170° C
|
|
Type
|
FILTRATION
|
|
Details
|
After hydrogen evolution ceases, the reaction product filtered
|
|
Type
|
EXTRACTION
|
|
Details
|
the basic filtrate is extracted with diethylether
|
|
Type
|
EXTRACTION
|
|
Details
|
extracted with ether
|
|
Type
|
CUSTOM
|
|
Details
|
The acid and base extracts are evaporated
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1(=CC=CC=C1)CCC(=O)[O-].[Na+]
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1(=CC=CC=C1)CCCO
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C1=CC=CC=C1)(=O)[O-].[Na+]
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |










|
REACTION_CXSMILES
|
[CH2:1]([OH:10])[CH:2]=[CH:3][C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1.[OH-:11].[Na+:12].[OH2:13]>[Ni]>[C:4]1([CH2:3][CH2:2][C:1]([O-:11])=[O:10])[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1.[Na+:12].[C:4]1([CH2:3][CH2:2][CH2:1][OH:10])[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1.[C:3]([O-:13])(=[O:11])[C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1.[Na+:12] |f:1.2,5.6,8.9|
|


|
Name
|
|
|
Quantity
|
75 g
|
|
Type
|
reactant
|
|
Smiles
|
O
|
|
Name
|
catalyst
|
|
Quantity
|
12.8 g
|
|
Type
|
catalyst
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
50 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C=CC1=CC=CC=C1)O
|
|
Name
|
|
|
Quantity
|
34.6 g
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
|
Name
|
|
|
Quantity
|
300 mL
|
|
Type
|
catalyst
|
|
Smiles
|
[Ni]
|


|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
The autoclave is sealed
|
|
Type
|
CUSTOM
|
|
Details
|
purged with nitrogen
|
|
Type
|
TEMPERATURE
|
|
Details
|
The autoclave is heated under pressure of 1.0×106Pascals to 170° C
|
|
Type
|
FILTRATION
|
|
Details
|
After hydrogen evolution ceases, the reaction product filtered
|
|
Type
|
EXTRACTION
|
|
Details
|
the basic filtrate is extracted with diethylether
|
|
Type
|
EXTRACTION
|
|
Details
|
extracted with ether
|
|
Type
|
CUSTOM
|
|
Details
|
The acid and base extracts are evaporated
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1(=CC=CC=C1)CCC(=O)[O-].[Na+]
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1(=CC=CC=C1)CCCO
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C1=CC=CC=C1)(=O)[O-].[Na+]
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |